molecular formula C12H9Cl2NO3S B5972365 methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B5972365
M. Wt: 318.2 g/mol
InChI Key: LMFCJXJXVCKJSN-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as Diclofenac Methyl Ester, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a derivative of diclofenac, which is a widely used NSAID. Diclofenac Methyl Ester has been found to be effective in treating a variety of conditions, including arthritis, menstrual cramps, and post-operative pain.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester is similar to that of other NSAIDs. It works by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Prostaglandins are produced by an enzyme called cyclooxygenase (COX), and methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester inhibits the activity of COX, thus reducing the production of prostaglandins.
Biochemical and Physiological Effects:
methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has been found to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in a variety of conditions, including arthritis, menstrual cramps, and post-operative pain. methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has also been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. In addition, methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its pharmacological properties are well understood. methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester is also readily available and relatively inexpensive. However, there are also some limitations to using methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester in lab experiments. It has been found to have some toxic effects, particularly at high doses, and it may interact with other drugs or chemicals in the lab.

Future Directions

There are several future directions for the study of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester. One area of research is the development of new formulations of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester that could improve its efficacy and reduce its side effects. Another area of research is the study of the molecular mechanisms underlying the pharmacological effects of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester. This could lead to the development of new drugs that target these mechanisms and have improved efficacy and fewer side effects. Finally, the use of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester in the treatment of neurological disorders, such as Alzheimer's disease, is an area of active research and could lead to new treatments for these conditions.

Synthesis Methods

The synthesis of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester involves the reaction of 2,4-dichloroaniline with methyl 2-chloroacetoacetate in the presence of a base to form the intermediate methyl 2-(2,4-dichlorophenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate. This intermediate is then hydrolyzed to form methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester. The synthesis of methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has been extensively studied and optimized, and several methods have been developed for the synthesis of this compound.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has been extensively studied for its pharmacological properties. It has been found to be effective in treating pain and inflammation in a variety of conditions, including arthritis, menstrual cramps, and post-operative pain. methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has also been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. In addition, methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate Methyl Ester has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

methyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c1-18-12(17)10-9(16)5-19-11(10)15-8-3-2-6(13)4-7(8)14/h2-4,16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCJXJXVCKJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

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